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Compound of Interest

Compound Name: MI-1

Cat. No.: B3654419 Get Quote

This document provides a detailed overview of the initial studies on the MI-1 compound, a

seminal small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein

interaction. It is intended for researchers, scientists, and drug development professionals

interested in the foundational data, experimental methodologies, and therapeutic rationale for

targeting this pathway.

Introduction
Menin is a nuclear protein that acts as a critical oncogenic cofactor for MLL fusion proteins,

which are drivers in a specific subset of acute leukemias.[1][2][3] These MLL fusion proteins,

resulting from chromosomal translocations of the MLL1 gene, require interaction with menin to

maintain the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[3][4][5]

The disruption of this menin-MLL interaction has emerged as a promising therapeutic strategy

for these aggressive cancers.[1][3]

Initial high-throughput screening efforts identified MI-1, a thienopyrimidine-class compound, as

a first-generation inhibitor of this critical protein-protein interaction.[4][6] Although modest in

potency, MI-1 served as a crucial chemical probe and the foundational scaffold for developing

more potent and drug-like analogs, validating the therapeutic potential of targeting the menin-

MLL axis.[4]
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The initial studies quantified the inhibitory effects of MI-1 and its subsequent, more potent

analogs (e.g., MI-2, MI-3) both biochemically and in cell-based models. This data is

summarized below.

Table 1: Biochemical and Cellular Activity of Initial Menin-MLL Inhibitors

Compound Assay Type
Target/Cell
Line

Parameter Value Reference

MI-1

Fluorescen
ce
Polarization

Menin-MLL
Interaction

IC₅₀ 1.9 µM [4][7]

MI-2
MTT Cell

Viability

MLL-AF9

Transduced

BMCs

GI₅₀ ~5 µM [4]

MI-3
MTT Cell

Viability

MLL-AF9

Transduced

BMCs

GI₅₀ ~5 µM [4]

| MI-2 | Gene Expression (qRT-PCR) | MLL-AF9 Transduced BMCs | Hoxa9/Meis1

Downregulation | >80% (at 12.5-25 µM) |[4] |

Abbrevations: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth

inhibition), BMCs (Bone Marrow Cells)

Signaling Pathway and Mechanism of Action
The therapeutic rationale for MI-1 and its derivatives is based on the direct inhibition of the

menin-MLL interaction. In leukemias with MLL translocations, the MLL fusion protein binds to

menin. This complex is then recruited to chromatin where it aberrantly maintains the expression

of target genes like HOXA9 and MEIS1, which blocks cell differentiation and promotes

leukemic proliferation. MI-1 competitively binds to menin at the MLL interaction site, preventing

the formation of the oncogenic complex. This leads to the downregulation of HOXA9 and

MEIS1, inducing differentiation and inhibiting the growth of leukemia cells.[1][4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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